3a-Amino-7a,12a-dihydroxycholan-24-oic acid methyl ester
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Overview
Description
3a-Amino-7a,12a-dihydroxycholan-24-oic acid methyl ester: is a complex chemical compound derived from bile acids. It features a methyl ester group and an amino group. This compound plays a crucial role in the digestion and absorption of fats, aiding in emulsification and micelle formation in the gut .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like pyridinium dichromate.
Reduction: Stereoselective reduction can be performed using zinc borohydride.
Substitution: Amino groups can be introduced or modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate on activated alumina.
Reduction: Zinc borohydride.
Substitution: Various amines and catalysts.
Major Products:
Scientific Research Applications
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its role in emulsification and micelle formation, which aids in the digestion and absorption of fats .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Cholic acid (3a,7a,12a-trihydroxy-5b-cholan-24-oic acid): Another bile acid with similar emulsification properties.
Chenodeoxycholic acid (3a,7a-dihydroxy-5b-cholan-24-oic acid): Similar structure but lacks the 12a-hydroxy group.
Uniqueness:
Properties
Molecular Formula |
C25H43NO4 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H43NO4/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,27-28H,5-13,26H2,1-4H3/t14-,15?,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |
InChI Key |
AVHAEQZRKMRLKH-ITUNWKIZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)N)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N)C)O)O)C |
Origin of Product |
United States |
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